molecular formula C16H19I B1315956 1-(4-Iodophenyl)adamantane CAS No. 98611-00-8

1-(4-Iodophenyl)adamantane

Cat. No.: B1315956
CAS No.: 98611-00-8
M. Wt: 338.23 g/mol
InChI Key: DMMVHLXCUOFVFH-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)adamantane is an organic compound that features an adamantane core substituted with an iodophenyl group at the 1-position. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The iodophenyl group introduces additional reactivity, making this compound useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Iodophenyl)adamantane can be synthesized through a multi-step process involving the iodination of phenyladamantane. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)adamantane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate. Solvents like tetrahydrofuran (THF) or toluene are commonly employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, and thiophenyl derivatives of adamantane.

    Coupling Reactions: Products include biaryl and alkyne-substituted adamantane derivatives.

    Oxidation and Reduction: Products include hydroxylated and hydrogenated derivatives of the phenyl ring.

Scientific Research Applications

Comparison with Similar Compounds

1-(4-Iodophenyl)adamantane can be compared with other similar compounds such as:

    1-Phenyladamantane: Lacks the iodine substituent, resulting in different reactivity and applications.

    1-(4-Bromophenyl)adamantane: Similar structure but with a bromine atom, which is less reactive than iodine in substitution reactions.

    1-(4-Chlorophenyl)adamantane: Contains a chlorine atom, offering different reactivity and stability compared to the iodine derivative.

Uniqueness

This compound is unique due to the presence of the iodine atom, which provides higher reactivity in substitution and coupling reactions compared to its bromine and chlorine counterparts. This makes it a valuable intermediate in organic synthesis and material science .

Properties

IUPAC Name

1-(4-iodophenyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19I/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMVHLXCUOFVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571921
Record name 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98611-00-8
Record name 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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